molecular formula C22H19N3OS B2752317 N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide CAS No. 941926-27-8

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2752317
CAS No.: 941926-27-8
M. Wt: 373.47
InChI Key: ZQYROAFXUGXQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Benzothiazole-based compounds are extensively investigated for their potential to interact with key biological targets. Structurally similar molecules have demonstrated notable activity as inhibitors of neuronal nitric oxide synthase (nNOS), a key enzyme implicated in oxidative stress and neuronal damage in models of Parkinson's disease . The distinct substitution pattern of this acetamide derivative, featuring a 6-methylbenzothiazole core and an N-benzylpyridine moiety, is a common pharmacophore in drug discovery, aimed at enhancing binding affinity and selectivity . Furthermore, acetamide derivatives bearing the benzothiazole scaffold have shown potent inhibitory effects on enzymes like urease, which is a virulence factor in gastrointestinal pathogens . Researchers can utilize this compound to probe its mechanism of action, perform structure-activity relationship (SAR) studies, and evaluate its potential in various biochemical and cellular assays.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-16-10-11-19-20(13-16)27-22(24-19)25(15-18-9-5-6-12-23-18)21(26)14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYROAFXUGXQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Acylation Reaction: The benzothiazole intermediate is then acylated with 2-bromoacetophenone to introduce the phenyl group.

    N-Alkylation: The final step involves the N-alkylation of the acylated benzothiazole with 2-pyridinemethanamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and pyridine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products

    Oxidation: Conversion to carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring is known to interact with bacterial enzymes, inhibiting their function and thereby exerting an antimicrobial effect. The phenyl and pyridine moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

  • 6-Methyl vs. Nitro Analog: N-(6-Nitrobenzo[d]thiazol-2-yl) derivatives () exhibit strong electron-withdrawing effects, which may improve VEGFR-2 inhibition but reduce metabolic stability due to increased reactivity . Alkoxy Analog: N-(6-Alkoxybenzo[d]thiazol-2-yl) compounds () show improved solubility compared to methyl derivatives, as seen in anticonvulsant activity studies .

Acetamide Side-Chain Modifications

  • Thiadiazole-Thio vs. Thiadiazole-Thio Derivatives: Compounds like 4g () feature a 1,3,4-thiadiazole-thio linker, which contributes to antiproliferative activity (IC₅₀ values: 1.2–3.8 µM against MCF-7 cells) . Piperazine-Linked Analog: N-(5,6-Methylenedioxybenzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (’s 3d) demonstrates enhanced solubility (logP = 2.1) and moderate anticancer activity (72% inhibition at 10 µM) .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight logP* Solubility (µM) Melting Point (°C) Reference
Target Compound ~380 (estimated) 3.5 <10 (predicted) Not reported
4g () 456.56 4.1 15.2 263–265
GB31 () 488.38 4.8 8.7 292–294
3d () 367.42 2.1 45.6 238
N-(6-Nitrobenzo[d]thiazol-2-yl) () 456.44 3.9 12.3 257–265

*logP values calculated using PreADMET .

Key Observations:

  • The target compound’s predicted logP (3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • Thiadiazole-thio derivatives (e.g., 4g) show higher molecular weights (~456 Da), which may limit blood-brain barrier penetration compared to the target compound .
  • Piperazine-linked analogs (e.g., 3d) exhibit superior solubility, making them preferable for oral administration .

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound characterized by its unique structural features, which include a benzothiazole ring, a phenyl group, and a pyridin-2-ylmethyl moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.

The compound exhibits significant interactions with various enzymes and proteins, influencing several biochemical pathways:

  • Enzyme Interactions : It has been observed to inhibit specific bacterial enzymes, which positions it as a potential anti-tubercular agent.
  • Cellular Effects : Research indicates that the compound affects cell viability and proliferation across different cell lines, suggesting its role in modulating cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Binding : The compound binds to target biomolecules, altering their function and potentially leading to therapeutic effects.
  • Gene Expression Modulation : It may influence gene expression patterns related to cell survival and apoptosis.

3.1 Antitubercular Activity

A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, demonstrating significant inhibitory effects on bacterial growth. The structure-activity relationship (SAR) highlighted that modifications to the benzothiazole moiety enhance its antibacterial properties.

3.2 Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it induces apoptosis through mitochondrial pathways, with IC50 values varying based on the cell type used for testing .

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)~10Mitochondrial apoptosis
HeLa (Cervical)~15Cell cycle arrest
MCF7 (Breast)~20Induction of apoptosis

4. Dosage Effects in Animal Models

Preclinical studies involving animal models have shown that the biological effects of this compound vary significantly with dosage:

  • Low doses exhibited minimal toxicity but effective inhibition of tumor growth.
  • Higher doses resulted in increased cytotoxicity but also raised concerns about off-target effects and systemic toxicity.

5. Metabolic Pathways

The compound is believed to interact with several metabolic pathways, particularly those involving cytochrome P450 enzymes. This interaction suggests that it may influence drug metabolism and efficacy in therapeutic settings.

6. Comparison with Similar Compounds

This compound can be compared with other benzothiazole derivatives regarding their biological activities:

Compound NameBiological Activity
2-AminobenzothiazoleAntibacterial
N-(4-(4-(methylsulfonyl)phenyl)-5-phenyltiazole)Anticancer
N-(6-methylbenzo[d]thiazol-2-yl)-2-pheny-N-(pyridin...)Anti-tubercular

This unique combination of structural components enhances its reactivity and biological activity compared to other similar compounds.

Q & A

Q. Basic

  • 1H/13C NMR : Confirm substituent integration and connectivity. For example, the methyl group on the benzothiazole ring appears as a singlet at δ 2.25 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 456.44 for derivatives) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain .

How is the antifungal activity of this compound evaluated, and what are the key findings?

Basic
Antifungal assays use disc diffusion against strains like C. albicans and A. flavus:

CompoundZone of Inhibition (mm)MIC (µg/mL)
S30A118 (C. albicans)12.5
S30 (Nitro)14 (A. flavus)25.0
Key Insight : Nitro-substituted derivatives show reduced activity due to electron-withdrawing effects destabilizing target interactions .

How do structural modifications (e.g., nitro vs. methoxy groups) impact biological activity?

Q. Advanced

  • Nitro groups : Lower antifungal potency (MIC increases from 12.5 to 25.0 µg/mL) due to reduced electron density at the acetamide carbonyl, weakening hydrogen bonding .
  • Methoxy groups : Enhance solubility (logP reduction by 0.5 units) and bioavailability, improving in vivo efficacy .
    Methodology : Compare IC50 values in enzyme inhibition assays (e.g., DprE1 for antitubercular activity) and correlate with Hammett substituent constants .

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Q. Advanced

  • Disorder : Flexible pyridinylmethyl groups cause overlapping electron density. Partial occupancy refinement in SHELXL resolves this .
  • Twinned data : SHELXE detects and corrects twin laws (e.g., two-fold rotation), improving R1 values from >0.1 to <0.05 .

How can molecular docking predict binding modes to biological targets like VEGFR-2?

Q. Advanced

  • Protocol : Use GLIDE (Schrödinger) with a grid centered on the ATP-binding pocket.
  • Key Interactions :
    • Benzothiazole sulfur forms a π-sulfur bond with Phe1047.
    • Pyridinylmethyl group hydrogen-bonds to Asp1052 .
      Validation : MD simulations (100 ns) assess stability of docked poses, measuring RMSD <2.0 Å .

How to resolve contradictions between computational predictions and experimental bioactivity data?

Q. Advanced

  • Case Study : DFT calculations predict nitro derivatives as potent inhibitors, but assays show low activity.
  • Resolution : Solvent accessibility in the binding pocket (e.g., steric hindrance from Tyr123) negates electrostatic advantages .
    Method : Free-energy perturbation (FEP) simulations quantify solvation effects on binding affinity.

What strategies improve solubility without compromising target affinity?

Q. Advanced

  • Prodrug Design : Introduce phosphate esters at the acetamide oxygen, increasing aqueous solubility 10-fold .
  • Co-crystallization : Use cyclodextrins to form inclusion complexes, confirmed by phase solubility diagrams .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.